molecular formula C17H25N3O3 B3788682 N-{4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethoxy]phenyl}propanamide

N-{4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethoxy]phenyl}propanamide

Cat. No.: B3788682
M. Wt: 319.4 g/mol
InChI Key: RBAWIGVMDRHQHL-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,4-diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . The 1,4-diazepane ring is substituted with a methyl group and an acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a seven-membered 1,4-diazepane ring, substituted with various groups. Unfortunately, without more specific information, it’s difficult to provide a detailed molecular structure analysis .


Physical and Chemical Properties Analysis

Based on the structure, one might expect this compound to have properties typical of other 1,4-diazepane derivatives. These could include a relatively high boiling point due to the presence of the ring structure and polar functional groups .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more specific information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. It could be of interest in the development of new pharmaceuticals or materials, for example .

Properties

IUPAC Name

N-[4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethoxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-16(21)18-14-5-7-15(8-6-14)23-13-17(22)20-10-4-9-19(2)11-12-20/h5-8H,3-4,9-13H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAWIGVMDRHQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OCC(=O)N2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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